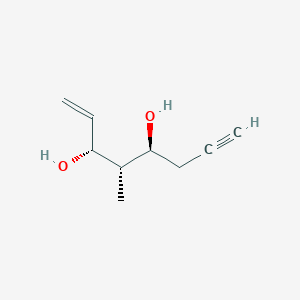
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is an organic compound characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol). The compound’s structure includes a methyl group and specific stereochemistry, making it a chiral molecule with three stereocenters. This compound is part of the alkyne family, known for their carbon-carbon triple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- typically involves multiple steps, including the formation of the alkyne and the introduction of hydroxyl groups. One common method is the use of alkyne metathesis, where a terminal alkyne reacts with a suitable catalyst to form the desired alkyne structure. The hydroxyl groups can be introduced through hydroboration-oxidation reactions, where the alkyne undergoes hydroboration followed by oxidation to form the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and hydroxyl groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octen-7-yne-3,5-diol, 4-methyl-: Similar structure but without specific stereochemistry.
1-Octen-7-yne-3,5-diol: Lacks the methyl group.
1-Octen-7-yne-3-ol: Contains only one hydroxyl group.
Uniqueness
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of three stereocenters and the combination of alkyne and diol functionalities make it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
309716-28-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(3R,4S,5S)-4-methyloct-1-en-7-yne-3,5-diol |
InChI |
InChI=1S/C9H14O2/c1-4-6-9(11)7(3)8(10)5-2/h1,5,7-11H,2,6H2,3H3/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
QJLPSSSPXITMCC-HLTSFMKQSA-N |
Isomerische SMILES |
C[C@@H]([C@H](CC#C)O)[C@@H](C=C)O |
Kanonische SMILES |
CC(C(CC#C)O)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


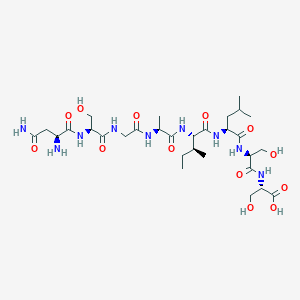
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
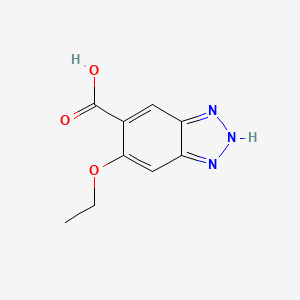
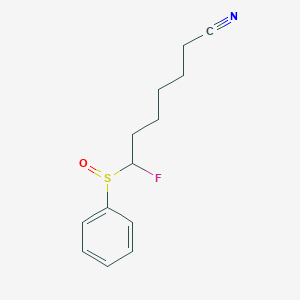
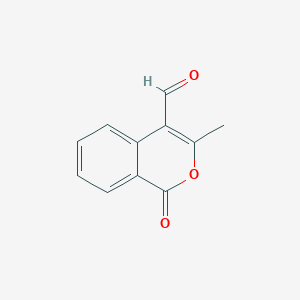
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
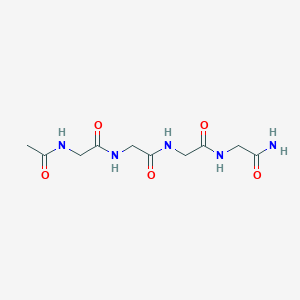

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
